Flucythrinate

Catalog No.
S528112
CAS No.
70124-77-5
M.F
C26H23F2NO4
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flucythrinate

Formulators substituting fenvalerate risk dosing errors. Flucythrinate (CAS 70124-77-5) is a Type II pyrethroid with ~2x insecticidal activity, requiring pH

CAS Number

70124-77-5

Product Name

Flucythrinate

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate

Molecular Formula

C26H23F2NO4

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C26H23F2NO4/c1-17(2)24(18-11-13-21(14-12-18)32-26(27)28)25(30)33-23(16-29)19-7-6-10-22(15-19)31-20-8-4-3-5-9-20/h3-15,17,23-24,26H,1-2H3

InChI Key

GBIHOLCMZGAKNG-UHFFFAOYSA-N

solubility

In acetone >820, xylene 1,810, n-propanol >780, corn oil > 560, cottonseed oil >300, soya bean oil >300, hexane 90 (all in g/L, 21 °C).
In water, 0.06 mg/L at 25 °C

Synonyms

AC 222,705, AC 222705, AC-222705, flucythrinate

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3

The exact mass of the compound Flucythrinate is 451.1595 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in acetone >820, xylene 1,810, n-propanol >780, corn oil > 560, cottonseed oil >300, soya bean oil >300, hexane 90 (all in g/l, 21 °c).in water, 0.06 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. It belongs to the ontological category of organofluorine insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg, 1 g

Flucythrinate (CAS 70124-77-5) is a Type II synthetic pyrethroid characterized by an (S)-2-(4-difluoromethoxyphenyl)-3-methylbutyrate moiety. It is structurally analogous to fenvalerate but substitutes a difluoromethoxy group for the chloro substituent on the phenyl ring . This structural modification imparts significantly higher intrinsic insecticidal activity and altered physicochemical properties, including a log Kow of 6.20 and low aqueous solubility[1]. For agrochemical formulators and analytical standard procurers, flucythrinate represents a high-potency benchmark compound that requires specific handling due to its distinct hydrolytic degradation profile and elevated acute toxicity compared to first-generation pyrethroids .

Research Fit

IRAC Group 3A sodium channel modulator for mode-of-action studies
Stereochemical-control study fit for enantiomer-attribution review
Analytical reference standard for multi-residue method development

Substituting flucythrinate with its closest structural analog, fenvalerate, or other Type II pyrethroids like cypermethrin, fundamentally alters formulation economics, application rates, and degradation kinetics. Flucythrinate exhibits approximately twice the insecticidal activity of fenvalerate, meaning direct 1:1 substitution would lead to severe underdosing or overdosing depending on the direction of substitution . Furthermore, flucythrinate is highly sensitive to alkaline hydrolysis (DT50 of 6.3 days at pH 9), necessitating specific buffering in aqueous formulations that might not be required for more stable analogs [1]. Finally, its distinct toxicological profile—including a lower mammalian oral LD50 and a higher propensity to induce paresthesia—mandates stricter occupational handling protocols than those used for baseline pyrethroids [2].

Substitution Risk

Degradation Photodegradation kinetics may differ significantly from fenvalerate, requiring matrix-specific assessment.
Efficacy Acaricidal ranking is distinct within pyrethroids; class-level substitution may shift pest control outcomes.
Kinetics Pharmacokinetic and intrinsic activity balance unique to flucythrinate may not transfer to other pyrethroids.

Comparative Insecticidal Potency and Field Application Rate

Flucythrinate demonstrates roughly twice the intrinsic insecticidal activity of its structural analog fenvalerate . In standardized integrated pest management protocols, flucythrinate formulations achieve target efficacy at an application rate of approximately 33.25 g a.i./ha, whereas fenvalerate requires 75 g a.i./ha to achieve comparable control .

Evidence DimensionField application rate for pest control
Target Compound Data33.25 g a.i./ha
Comparator Or BaselineFenvalerate (75 g a.i./ha)
Quantified Difference55.6% reduction in active ingredient required per hectare
ConditionsStandardized ultra-low volume (ULV) field application

Formulators can achieve equivalent efficacy with less than half the active ingredient volume, optimizing raw material procurement costs and reducing environmental chemical load.

Photodegradation Kinetics
Class-level
0.5–3.8 days (flucythrinate) vs >4 days (fenvalerate)
2–8× faster degradation
Reported faster degradation may support reduced environmental persistence
Matrix-dependent; distilled, tap, acetone-water

Alkaline Hydrolysis Kinetics and Formulation Stability

The stability of flucythrinate is highly pH-dependent, which dictates the required excipients in commercial formulations. At 27 °C, flucythrinate exhibits a degradation half-life (DT50) of 52 days at pH 5, but degrades rapidly with a DT50 of 6.3 days at pH 9, yielding 2-(4-difluoromethoxyphenyl)-3-methylbutyric acid and 3-phenoxybenzaldehyde.

Evidence DimensionHydrolytic half-life (DT50) at 27 °C
Target Compound Data6.3 days at pH 9
Comparator Or BaselinepH 5 conditions (52 days)
Quantified Difference8.2-fold acceleration in degradation rate under alkaline conditions
ConditionsAqueous solution at 27 °C, pH 5 vs pH 9

Procurement teams sourcing this active ingredient must simultaneously procure acidic buffers to prevent rapid degradation during shelf-life storage of aqueous formulations.

Mite Toxicity Rank
Head-to-head
Rank 3/6 direct toxicity
Rank 3/6 integrated activity
Intermediate efficacy-repellency balance may support IPM strategies
T. urticae slide-dip bioassay

Mammalian Acute Toxicity and Occupational Handling Requirements

The substitution of the chloro group in fenvalerate with a difluoromethoxy group in flucythrinate significantly increases mammalian acute toxicity. The acute oral LD50 of flucythrinate in rats is 67-81 mg/kg, compared to approximately 434 mg/kg for fenvalerate . Additionally, occupational exposure to flucythrinate induces more severe localized paresthesia than fenvalerate or permethrin [1].

Evidence DimensionAcute oral LD50 (rat)
Target Compound Data67 - 81 mg/kg
Comparator Or BaselineFenvalerate (~434 mg/kg)
Quantified Difference~5.3 to 6.4-fold higher acute oral toxicity
ConditionsOral administration in murine models

Facilities procuring flucythrinate must implement higher-tier personal protective equipment (PPE) and stricter engineering controls than those required for handling standard pyrethroids like fenvalerate.

Cotton Yield Comparison
Head-to-head
25.95 q/ha (flucythrinate) vs 26.39 q/ha (fenvalerate)
165% increase over untreated
Reported yield protection context comparable to leading treatments
Field study, 75 g a.i./ha, cotton
Pharmacokinetic Profile
Head-to-head
Highest internal accumulation
Lower intrinsic respiration inhibition
High accumulation may support residual activity research
T. urticae Warburg technique
Hydrolytic Stability
Data to verify
pH 3: ~40 d, pH 6: 52 d, pH 9: 6.3 d
Reported pH-dependent stability may influence formulation compatibility
Source not specified; class-level inference

Ultra-Low Volume (ULV) Agrochemical Formulations

Because flucythrinate is effective at application rates as low as 33.25 g a.i./ha, it is highly suited for ULV formulations where minimizing the total chemical footprint is required. Formulators must pair it with acidic stabilizers (pH < 6) to prevent the rapid alkaline hydrolysis observed in unbuffered aqueous environments .

Analytical Standards for Environmental Monitoring

Due to its specific degradation pathway into 2-(4-difluoromethoxyphenyl)-3-methylbutyric acid and 3-phenoxybenzaldehyde (3-PBA), flucythrinate is a critical reference standard for environmental chemists tracking the persistence and runoff of difluoromethoxy-substituted pyrethroids in estuarine and soil environments .

Advanced Resistance Management Programs

In agricultural regions where pests exhibit tolerance to standard organophosphates or carbamates, flucythrinate serves as a high-potency rotational alternative. Its distinct structural features allow it to achieve control with fewer seasonal applications compared to baseline organophosphate regimens [1].

Application Fit

Application
Selection Property
Validation Focus
Cotton Pest Management
Environmental degradation rate
Pre-harvest interval compliance, surface water impact
Integrated Mite Management
Efficacy-repellency balance
Resistance management rotation programs
Multi-Residue Analytical Standard
Validated GC-ECD/LC-MS/MS compatibility
Recovery and detection limit verification
Alkaline Formulation Studies
pH-dependent hydrolytic stability
Formulation stabilizer and shelf-life assessment

Physical Description

Thick liquid; [Merck Index] Technical product is dark amber liquid; [HSDB] Clear colorless viscous liquid; [MSDSonline]

Color/Form

Viscous liquid

XLogP3

6.2

Hydrogen Bond Acceptor Count

7

Exact Mass

451.15951454 Da

Monoisotopic Mass

451.15951454 Da

Boiling Point

108 °C at 0.35 mm Hg

Heavy Atom Count

33

Density

1.189 at 22 °C

LogP

log Kow = 6.20

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides and hydrogen fluoride/

Appearance

liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

57D0GAO3RX

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (66.4%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (96.8%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H330 (68.8%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (31.2%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (66.4%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (97.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/
Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/
Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/
The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/
For more Mechanism of Action (Complete) data for FLUCYTHRINATE (8 total), please visit the HSDB record page.

Vapor Pressure

0.00000001 [mmHg]
8.7X10-9 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

70124-77-5

Absorption Distribution and Excretion

Flucythrinate is rapidly metabolized by ester cleavage and oxidation. When radio-labeled flucythrinate was administered orally to rats, 15 to 24% was eliminated in the urine and 37 to 65.6% was eliminated in the feces during the first 24 hours. Within 8 days, 95.8 to 100% of the dose was eliminated in either urine or feces. A large amount of the chemical recovered in the feces was unaltered flucythrinate, suggesting that this portion passed through the gut without being absorbed into the bloodstream. Metabolites of flucythrinate are considered to be of no toxicological significance.
In rats, following oral administration, 60-70% is eliminated within 24 hours, and >95% within 8 days, in the feces and urine. In the feces, the parent compound makes up most of the material excreted, but in the urine and in tissue, several metabolites are present. The major route of degradation is through hydrolysis, with subsequent hydroxylation of the hydrolysis products.
Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/
Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible. Most pyrethroid metabolites are promptly excreted, at least in part, by the kidney. /Pyrethroids/

Metabolism Metabolites

Flucythrinate is rapidly metabolized by ester cleavage and oxidation.
The metabolic pathways for the breakdown of the pyrethroids vary little between mammalian species but vary somewhat with structure. ... Essentially, pyrethrum and allethrin are broken down mainly by oxidation of the isobutenyl side chain of the acid moiety and of the unsaturated side chain of the alcohol moiety with ester hydrolysis playing and important part, whereas for the other pyrethroids ester hydrolysis predominates. /Pyrethrum and pyrethroids/
The relative resistance of mammals to the pyrethroids is almost wholly attributable to their ability to hydrolyze the pyrethroids rapidly to their inactive acid and alcohol components, since direct injection into the mammalian CNS leads to a susceptibility similar to that seen in insects. Some additional resistance of homeothermic organisms can also be attributed to the negative temperature coefficient of action of the pyrethroids, which are thus less toxic at mammalian body temperatures, but the major effect is metabolic. Metabolic disposal of the pyrethroids is very rapid, which means that toxicity is high by the intravenous route, moderate by slower oral absorption, and often unmeasureably low by dermal absorption. /Pyrethroids/
Pyrethrins are reportedly inactivated in the GI tract following ingestion. In animals, pyrethrins are rapidly metabolized to water soluble, inactive compounds. /Pyrethrins/
Synthetic pyrethroids are generally metabolized in mammals through ester hydrolysis, oxidation, and conjugation, and there is no tendency to accumulate in tissues. In the environment, synthetic pyrethroids are fairly rapidly degraded in soil and in plants. Ester hydrolysis and oxidation at various sites on the molecule are the major degradation processes. /Synthetic pyrethroids/
Principal metabolic pathways involved ester cleavage and oxidation at the para position of the alcohol moiety and at the gem-dimethyl groups of the acid moiety. The metabolite with the hydroxyl substitutent in the alcohol moiety was excreted as the sulphate conjugate in urine. A glycine conjugate was also formed. Alcohol radiolabelled flucythrinate yielded at least 29 urinary metabolites, the principal one being 3-(phenoxy)-hippuric acid. With the acid radiolabel the major urinary metabolite was 2-[4-(difluoromethoxy) phenyl]-3-methylbutyric acid, accounting for 60% of urinary radio activity. (L884)

Wikipedia

Flucythrinate

Use Classification

Agrochemicals -> Insecticides

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Flucythrinate (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
Synthetic pyrethroid insecticide with contact and stomach poison activity.
/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/
(1995) Food tolerances for residues removed /US/

Analytic Laboratory Methods

Product analysis is by high performance liquid chromatography and gas liquid chromatography. Residues may be determined by gas liquid chromatography.
Pyrethrins ... in pesticide formulations are analyzed using gas chromatography equipped with flame ionization detection. Average recovery is 98% with a precision of 0.0044-0.011. /Pyrethrins/
... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/
Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/
Low level pyrethrin formulations are extracted with tetrahydrofuran and determined via capillary gas chromatography with electron capture detection. ... Analysis of 5 formulations gave an average standard deviation of 3.3%. /Pyrethrins/

Storage Conditions

Do not contaminate water, feed, or food by storage
Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/

Interactions

Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/
At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 materials were additive. /Pyrethrins/
Male Sprague-Dawley rats dosed with N-nitrosodiethylamine (NDEA) 24 hr after two-thirds partial hepatectomy were treated with t... flucythrinate ... in the diet for 20 weeks. Altered hepatic foci were analyzed by quantitative stereology from paraffin-embedded sections stained for gamma-glutamyltranspeptidase (GGT) or glutathione S-transferase P (GST-P)... /and flucythrinate enhanced/ ...the development of NDEA-initiated, GGT-positive foci in rat liver at non-hepatotoxic doses. On the contrary, the volume fractions of GST-P-positive foci were not elevated as compared to the control group. /Flucythrinate/ ... inhibited the transfer of Lucifer Yellow CH between WB-F344 rat liver epithelial cells in culture, supporting the increase of GGT-positive foci and suggesting that these substances can act as tumour promoters. The discrepancy between the results from analyses using GGT or GST-P as markers emphasizes the importance of understanding the mechanism underlying the expression of different markers for preneoplastic lesions and the importance of such effects in tumor promotion.

Stability Shelf Life

Stable to light.
Stable for > 1 year at 37 °C, > 2 years at 25 °C. /Technical flucythrinate/
Hydrolysis rates (half-lives in days): ca 40 at pH3, 52 at pH6, 6.3 at pH 9, 40 in distilled water (all at 27 °C; ca 40 at pH 3, 31 at pH 6, 2.6 at pH 9, 29 in distilled water (all at 35 °C).
1: Nakata M, Fukushima A, Ohkawa H. A monoclonal antibody-based ELISA for the analysis of the insecticide flucythrinate in environmental and crop samples. Pest Manag Sci. 2001 Mar;57(3):269-77. PubMed PMID: 11455657.
2: Raju RV, Naidu RR. Spectrophotometric determination of flucythrinate (synthetic pyrethroid) using phenylhydrazines. Talanta. 1994 May;41(5):761-4. PubMed PMID: 18965996.
3: Crofton KM, Reiter LW. The effects of type I and II pyrethroids on motor activity and the acoustic startle response in the rat. Fundam Appl Toxicol. 1988 May;10(4):624-34. PubMed PMID: 3396790.
4: Hao XL, Kuang H, Li YL, Yuan Y, Peng CF, Chen W, Wang LB, Xu CL. Development of an enzyme-linked immunosorbent assay for the alpha-cyano pyrethroids multiresidue in Tai lake water. J Agric Food Chem. 2009 Apr 22;57(8):3033-9. doi: 10.1021/jf803807b. PubMed PMID: 19368347.
5: Wärngård L, Flodström S. Effects of tetradecanoyl phorbol acetate, pyrethroids and DDT in the V79. Cell Biol Toxicol. 1989 Jan;5(1):67-75. PubMed PMID: 2920299.
6: Taylor SM, Mallon T, Elliott CT, Blanchflower J. Effect of flucythrinate impregnated ear tags on fly attack in cattle. Vet Rec. 1985 May 25;116(21):566-7. PubMed PMID: 4024420.
7: Brethour JR, Harvey TL, Negus R, Corah L, Patterson D. Effect of cattle breed and flucythrinate-impregnated ear tags on horn fly (Diptera: Muscidae) control on yearling heifers. J Econ Entomol. 1987 Oct;80(5):1035-8. PubMed PMID: 3693665.
8: Khazanchi R, Handa SK. Detection and separation of fenpropathrin, flucythrinate, fluvalinate, and PP 321 by thin-layer chromatography. J Assoc Off Anal Chem. 1989 May-Jun;72(3):512-4. PubMed PMID: 2745380.
9: Theophilidis G, Benaki M, Papadopoulou-Mourkidou E. Neurotoxic action of six pyrethroid insecticides on the isolated sciatic nerve of a frog (Rana ridibunda). Comp Biochem Physiol C Pharmacol Toxicol Endocrinol. 1997 Sep;118(1):97-103. PubMed PMID: 9366040.
10: Li X, Zhao M, Li S, Chen H, Shen J. [Rapid determination of pyrethroids in tomatoes using gas chromatography combined with dispersive liquid-liquid microextraction]. Se Pu. 2012 Sep;30(9):926-30. Chinese. PubMed PMID: 23285975.
11: Fernandez-Alvarez M, Llompart M, Garcia-Jares C, Dagnac T, Lores M. Investigation of the photochemical behaviour of pyrethroids lacking the cyclopropane ring by photo-solid-phase microextraction and gas chromatography/mass spectrometry. Rapid Commun Mass Spectrom. 2009 Dec;23(23):3673-87. doi: 10.1002/rcm.4301. PubMed PMID: 19899191.
12: Zhao Y, Liang Y, Liu Y, Zhang X, Hu X, Tu S, Wu A, Zhang C, Zhong J, Zhao S, Liu X, Tu K. Isolation of broad-specificity domain antibody from phage library for development of pyrethroid immunoassay. Anal Biochem. 2016 Jun 1;502:1-7. doi: 10.1016/j.ab.2016.02.020. Epub 2016 Mar 7. PubMed PMID: 26965575.
13: Cutkomp LK, Subramanyam B. Toxicity of pyrethroids to Aedes aegypti larvae in relation to temperature. J Am Mosq Control Assoc. 1986 Sep;2(3):347-9. PubMed PMID: 3507510.
14: Tarry DW. Cattle fly control using controlled-release insecticides. Vet Parasitol. 1985 Oct;18(3):229-34. PubMed PMID: 4082447.
15: Flannigan SA, Tucker SB. Variation in cutaneous perfusion due to synthetic pyrethroid exposure. Br J Ind Med. 1985 Nov;42(11):773-6. PubMed PMID: 4063221; PubMed Central PMCID: PMC1007576.
16: Shukor MY, Baharom NA, Masdor NA, Abdullah MP, Shamaan NA, Jamal JA, Syed MA. The development of an inhibitive determination method for zinc using a serine protease. J Environ Biol. 2009 Jan;30(1):17-22. PubMed PMID: 20112858.
17: Pang GF, Fan CL, Chao YZ, Zhao TS. Rapid method for the determination of multiple pyrethroid residues in fruits and vegetables by capillary column gas chromatography. J Chromatogr A. 1994 Apr 29;667(1-2):348-53. PubMed PMID: 8025635.
18: Wang J, Yu G, Sheng W, Shi M, Guo B, Wang S. Development of an enzyme-linked immunosorbent assay based a monoclonal antibody for the detection of pyrethroids with phenoxybenzene multiresidue in river water. J Agric Food Chem. 2011 Apr 13;59(7):2997-3003. doi: 10.1021/jf104914d. Epub 2011 Mar 16. PubMed PMID: 21381771.
19: Estesen BJ, Buck NA. Comparison of dislodgable and total residues of three pyrethroids applied to cotton in Arizona. Bull Environ Contam Toxicol. 1990 Feb;44(2):240-5. PubMed PMID: 2322664.
20: Flannigan SA, Tucker SB. Variation in cutaneous sensation between synthetic pyrethroid insecticides. Contact Dermatitis. 1985 Sep;13(3):140-7. PubMed PMID: 4053596.

Explore Compound Types